4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide
Descripción
This compound is a carbohydrazide derivative featuring a 3,4-dichlorobenzyloxy substituent and an (E)-configured Schiff base linkage to a 5-(2,4-dichlorophenyl)furan moiety. Its structure combines multiple halogenated aromatic systems, which are often associated with enhanced bioactivity and binding affinity in medicinal chemistry .
Propiedades
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl4N2O3/c26-17-4-8-20(22(28)12-17)24-10-7-19(34-24)13-30-31-25(32)16-2-5-18(6-3-16)33-14-15-1-9-21(27)23(29)11-15/h1-13H,14H2,(H,31,32)/b30-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKSNJVIGNWDHS-VVEOGCPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, it was found that the hydrazone exhibited notable inhibition against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range, suggesting potent antimicrobial effects.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Case Study: MCF-7 Cell Line
In vitro studies on the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in:
- Inhibition of cell proliferation : A dose-dependent reduction in cell viability was observed.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The biological activity of this compound can be attributed to:
- Interaction with cellular targets : The compound may bind to specific enzymes or receptors involved in cell signaling pathways.
- Induction of oxidative stress : It may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison of Selected Carbohydrazide Derivatives
Key Observations:
Structural Variations: The target compound distinguishes itself via its furan-linked dichlorophenyl group, whereas analogs like 7b4 () prioritize quinazoline scaffolds. Halogenation patterns differ: The target compound has 3,4-dichloro and 2,4-dichloro substitutions, compared to 3,5-dibromo in . Bromine atoms may enhance lipophilicity and binding to hydrophobic enzyme pockets .
Biological Activity :
- Oxadiazole derivatives () demonstrate selectivity against liver cancer (Hep-G2) , with IC50 values as low as 2.46 μg/mL. The target compound’s furan moiety may confer distinct selectivity profiles, warranting testing against similar cell lines .
Synthetic Approaches :
- Most analogs (e.g., ) employ column chromatography for purification, suggesting the target compound likely requires similar methods. The use of POCl3 in cyclisation () contrasts with the target’s probable Schiff base formation .
Research Implications
- Activity Prediction : The target compound’s multiple chlorine atoms and rigid furan scaffold may improve pharmacokinetic properties (e.g., membrane permeability) compared to less halogenated analogs .
- Gaps in Knowledge: Direct biological data for the target compound are absent; future studies should prioritize assays against cancer cell lines (e.g., Hep-G2, MCF7) and antimicrobial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
